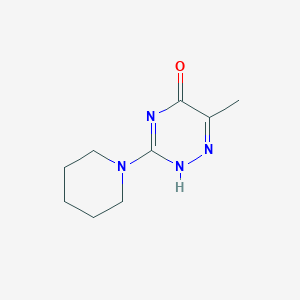
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one, also known as MPTP, is a heterocyclic compound that has been widely used in scientific research. MPTP has been found to have various biochemical and physiological effects, making it an important tool in studying the function of certain biological systems.
作用機序
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is metabolized in the body to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is the selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which is the underlying cause of the motor symptoms of Parkinson's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been found to have effects on other neurotransmitter systems, including the serotonergic and noradrenergic systems.
実験室実験の利点と制限
The advantages of using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one in lab experiments include its selectivity for dopaminergic neurons and its ability to create animal models of Parkinson's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also limitations to using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. For example, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is toxic and can be dangerous if not handled properly. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one models of Parkinson's disease may not fully replicate the human disease, and there are limitations to extrapolating findings from animal models to humans.
将来の方向性
There are many future directions for research involving 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. One area of interest is the development of new animal models of Parkinson's disease that more accurately replicate the human disease. Additionally, there is interest in developing new drugs that can protect dopaminergic neurons from the toxic effects of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. Finally, there is interest in using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
合成法
The synthesis of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one involves the reaction of 3-piperidin-1-ylpropionitrile with methyl hydrazinecarboxylate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate that is then cyclized to form 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. The synthesis of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used in various scientific research applications, including the study of Parkinson's disease. 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is toxic to dopaminergic neurons, which are the cells that are lost in Parkinson's disease. Therefore, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used to create animal models of Parkinson's disease. 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has also been used in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used in the study of drug addiction and drug abuse.
特性
製品名 |
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one |
|---|---|
分子式 |
C9H14N4O |
分子量 |
194.23 g/mol |
IUPAC名 |
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H14N4O/c1-7-8(14)10-9(12-11-7)13-5-3-2-4-6-13/h2-6H2,1H3,(H,10,12,14) |
InChIキー |
LEIKONBUNYEFGC-UHFFFAOYSA-N |
異性体SMILES |
CC1=NNC(=NC1=O)N2CCCCC2 |
SMILES |
CC1=NNC(=NC1=O)N2CCCCC2 |
正規SMILES |
CC1=NNC(=NC1=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)
![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)

![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)




![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)
![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

